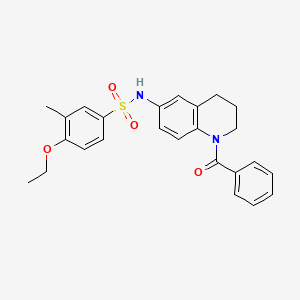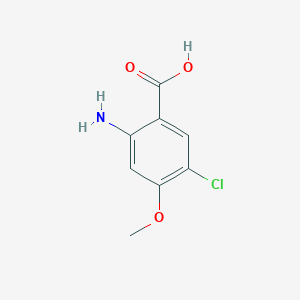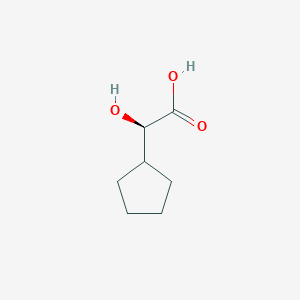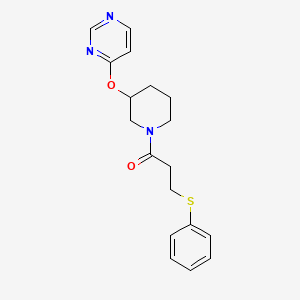
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecule contains a benzoyl tetrahydroquinoline moiety, an ethoxy group, and a methylbenzenesulfonamide group. These functional groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the amine in the tetrahydroquinoline ring, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its acidity, while the ethoxy group could enhance its lipophilicity .Scientific Research Applications
Catalysis and Organic Synthesis :
- Rhodium-catalyzed cyanation of chelation-assisted C-H bonds using related sulfonamide compounds has been developed, enabling the synthesis of various benzonitrile derivatives. This method has applications in the formal synthesis of isoquinoline alkaloids like menisporphine (Manthena Chaitanya, Dongari Yadagiri, & P. Anbarasan, 2013).
Anticancer Research :
- Synthesis of tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides offers potential in the development of novel anticancer drugs, leveraging the biologically active tetrahydroisoquinoline moiety (Hemi Borgohain et al., 2017).
- Certain benzoyl amino tetrahydroisoquinoline compounds show significant cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents (K. Redda et al., 2010).
Antimicrobial Research :
- The synthesis and antimicrobial study of novel benzenesulfonamide derivatives, such as 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates, have been explored. These compounds show significantly higher antimicrobial activity compared to their parent compounds (S. Vanparia et al., 2010).
Structural Studies and Drug Design :
- Exploring the structural properties of potent human carbonic anhydrase inhibitors bearing similar moieties has led to the synthesis of novel compounds with significant inhibition for enzymes such as hCA II and hCA VII. This research is crucial for designing new isoform selective CA inhibitors (Maria R Buemi et al., 2019).
Pharmacological Research :
- A study on the synthesis, characterization, and evaluation of quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic potential in rats has been conducted. This research contributes to the search for hybrid molecules with multiple therapeutic effects (Mujeeb Ur Rahman et al., 2014).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. For example, some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.
Safety and Hazards
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-24-14-12-22(16-18(24)2)32(29,30)26-21-11-13-23-20(17-21)10-7-15-27(23)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHKNLMTOVVXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2776607.png)

![(E)-4-(Dimethylamino)-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2776610.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine](/img/structure/B2776611.png)
![N-(3-ethylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2776613.png)
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2776614.png)
![(E)-N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2776616.png)



![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2776623.png)
![Methyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2776625.png)